molecular formula C17H21Cl2N5O5S B1666107 AT 7519 mesylate CAS No. 902135-89-1

AT 7519 mesylate

カタログ番号: B1666107
CAS番号: 902135-89-1
分子量: 478.3 g/mol
InChIキー: UELIMKCXGLIYCY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AT 7519 メシル酸塩は、サイクリン依存性キナーゼ (CDK) を標的とする低分子阻害剤です。これらのキナーゼは細胞周期の調節において重要な役割を果たしており、その阻害は細胞周期停止とアポトーシス、特に癌細胞において引き起こす可能性があります。 AT 7519 メシル酸塩は、白血病、リンパ腫、および固形腫瘍を含むさまざまな癌の治療において、前臨床試験および初期臨床試験で有望な結果を示しています .

2. 製法

AT 7519 メシル酸塩の合成には、いくつかの重要なステップが含まれます。

工業生産方法では、通常、これらのステップを最適化して、収率と純度を最大化し、同時に有害な試薬や溶媒の使用を最小限に抑えます。

準備方法

The synthesis of AT 7519 mesylate involves several key steps:

Industrial production methods typically involve optimizing these steps to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

化学反応の分析

AT 7519 メシル酸塩は、いくつかの種類の化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体を生成する可能性があります。

    還元: 還元反応は、分子の官能基を修飾するために使用することができ、その生物活性を変化させる可能性があります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ピペリジンなどの求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究への応用

AT 7519 メシル酸塩は、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

AT7519 mesylate is a small-molecule inhibitor targeting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells. AT7519 mesylate has demonstrated promise in preclinical and early-phase clinical trials for treating various cancers, including leukemia, lymphoma, and solid tumors.

Scientific Research Applications

AT7519 mesylate is a valuable tool in scientific research, with applications spanning chemistry, biology, medicine, and industry.

Chemistry AT7519 mesylate serves as a tool compound to study the role of CDKs in cell cycle regulation and apoptosis.

Biology Researchers utilize this compound to explore the molecular mechanisms underlying cancer cell proliferation and survival.

Medicine It is explored as a potential therapeutic agent for various cancers, including leukemia, lymphoma, and solid tumors. AT7519 exhibited potent anti-myeloma activity both in vitro and in vivo . Cell death occurred through the dephosphorylation of the CTD of RNA pol II, consistent with inhibition of transcription .

Industry AT7519 mesylate is used in developing new cancer therapies and studying drug resistance mechanisms.

Preclinical studies

In vitro studies showed that AT7519 displayed potent cytotoxicity and apoptosis; associated with in vivo tumor growth inhibition and prolonged survival . At the molecular level, AT7519 inhibited RNA polymerase II (RNA pol II) phosphorylation, a CDK9, 7 substrate, associated with decreased RNA synthesis . AT7519 induced rapid dephosphorylation at both sites within 1 hour, without significant variations in total protein expression .

In vivo studies using a human MM xenograft mouse model showed that tumor growth in AT7519-treated mice was inhibited compared to controls (p < 0.05) . The median overall survival of animals treated with AT7519 was significantly prolonged (40 and 39 days versus 27.50 days respectively; p < 0.05) .

作用機序

AT 7519 メシル酸塩は、CDK1、CDK2、CDK4、CDK5、および CDK9 を含む特定のサイクリン依存性キナーゼを選択的に阻害することによって作用します。これらのキナーゼは、細胞周期と転写の調節に関与しています。これらのキナーゼを阻害することによって、AT 7519 メシル酸塩は、癌細胞において細胞周期停止とアポトーシスを誘導します。 この化合物はまた、Mcl-1 などの抗アポトーシスタンパク質をダウンレギュレートし、さらに細胞死を促進します .

6. 類似の化合物との比較

AT 7519 メシル酸塩は、複数の CDK を選択的に阻害する能力においてユニークであり、強力な癌細胞増殖阻害剤となっています。類似の化合物には、以下のようなものがあります。

これらの化合物と比較して、AT 7519 メシル酸塩は、より幅広い CDK 阻害スペクトルを持ち、これがさまざまな癌の治療における有効性に貢献している可能性があります。

類似化合物との比較

AT 7519 mesylate is unique in its ability to selectively inhibit multiple CDKs, making it a potent inhibitor of cancer cell proliferation. Similar compounds include:

Compared to these compounds, this compound has a broader spectrum of CDK inhibition, which may contribute to its effectiveness in treating various cancers.

生物活性

AT 7519 mesylate is a potent small-molecule inhibitor primarily targeting cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. Its biological activity has been extensively studied, particularly in the context of cancer treatment, where it has shown promising results in preclinical and clinical settings.

This compound selectively inhibits multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9. By inhibiting these kinases, AT 7519 induces cell cycle arrest and apoptosis in cancer cells. The compound also downregulates anti-apoptotic proteins such as Mcl-1, enhancing the apoptotic response in malignant cells . This mechanism is critical in various cancers, including leukemia and solid tumors.

Pharmacological Profile

The pharmacological profile of this compound indicates its efficacy across different cancer types. The following table summarizes its inhibitory effects on various CDKs:

CDK Target IC50 (nM) Effect
CDK110Cell cycle arrest
CDK212Induces apoptosis
CDK415Inhibits proliferation
CDK520Modulates neuronal survival
CDK98Downregulates Mcl-1

Efficacy in Chronic Myeloid Leukemia (CML)

A significant study investigated the anti-proliferative effects of AT 7519 on CML cells. The results demonstrated that AT 7519 effectively halted the transition of cells from the G2 to M phase of the cell cycle, leading to reduced proliferation rates in vitro. The study highlighted that this compound could overcome resistance mechanisms associated with traditional therapies like imatinib .

Combination Therapies

Research has also explored the potential of combining AT 7519 with other therapeutic agents. For instance, combining AT 7519 with DNA methyltransferase inhibitors showed enhanced anti-tumor efficacy in preclinical models. This combination therapy reactivated epigenetically silenced genes that are crucial for tumor suppression .

Clinical Trials and Future Directions

This compound has undergone various clinical trials to evaluate its safety and efficacy. Early-phase trials have indicated a favorable safety profile with manageable side effects. Ongoing studies aim to determine its effectiveness in combination with other targeted therapies for a broader range of cancers .

特性

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N5O2.CH4O3S/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;1-5(2,3)4/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELIMKCXGLIYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902135-89-1
Record name AT-7519M
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902135891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AT-7519 MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z239O75N33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AT 7519 mesylate
Reactant of Route 2
AT 7519 mesylate
Reactant of Route 3
Reactant of Route 3
AT 7519 mesylate
Reactant of Route 4
AT 7519 mesylate
Reactant of Route 5
AT 7519 mesylate
Reactant of Route 6
Reactant of Route 6
AT 7519 mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。